molecular formula C10H11NO5 B13099107 2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde

Cat. No.: B13099107
M. Wt: 225.20 g/mol
InChI Key: UAUAXPNQUUKMEP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzaldehyde, featuring hydroxyl, isopropoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde typically involves the nitration of 2-Hydroxy-3-isopropoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and isopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid.

    Reduction: 2-Hydroxy-3-isopropoxy-4-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or other proteins. The aldehyde group can form Schiff bases with amines, which can modulate biological activity. The hydroxyl and isopropoxy groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde
  • 3-Hydroxy-4-nitrobenzaldehyde

Uniqueness

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide specific advantages in certain applications.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-hydroxy-4-nitro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H11NO5/c1-6(2)16-10-8(11(14)15)4-3-7(5-12)9(10)13/h3-6,13H,1-2H3

InChI Key

UAUAXPNQUUKMEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1O)C=O)[N+](=O)[O-]

Origin of Product

United States

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